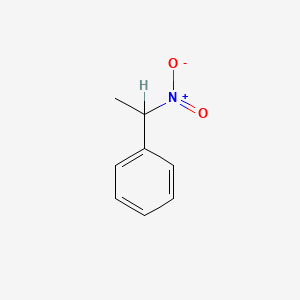

1-Nitroethylbenzene

Übersicht

Beschreibung

1-Nitroethylbenzene is an organic compound with the molecular formula C8H9NO2 It is a nitro derivative of ethylbenzene, characterized by the presence of a nitro group (-NO2) attached to the ethyl group on the benzene ring

Vorbereitungsmethoden

1-Nitroethylbenzene can be synthesized through several methods. One common synthetic route involves the nitration of ethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the nitro compound .

Another method involves the oxidation of acetophenone oxime in the presence of hydrogen peroxide and ethylamine. This reaction is carried out in ethanol at elevated temperatures and pressures, yielding this compound with high purity and yield .

Analyse Chemischer Reaktionen

1-Nitroethylbenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.

Oxidation: The ethyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents like potassium permanganate or chromic acid.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, iron, hydrochloric acid, potassium permanganate, and chromic acid. The major products formed from these reactions include ethylbenzene, aminoethylbenzene, and benzoic acid derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Precursor in Organic Synthesis

1-Nitroethylbenzene serves as a valuable intermediate in the synthesis of various organic compounds. Its nitro group can be reduced to form an amine, which is a crucial step in creating pharmaceuticals and agrochemicals. The compound is often utilized in the production of dyes and pigments due to its ability to undergo electrophilic substitution reactions, leading to diverse derivatives.

2. Reactions with Nucleophiles

The nitro group in this compound enhances its reactivity towards nucleophiles, making it suitable for various chemical transformations. For instance, it can react with Grignard reagents to yield substituted products that are useful in further synthetic pathways.

Pharmaceutical Applications

1. Antiviral Agents

Research indicates that derivatives of this compound exhibit potential as antiviral agents. The compound's structure allows for modifications that enhance its efficacy against viral infections. Its amide form has been noted for this application, showcasing the versatility of this compound in medicinal chemistry .

2. Muscarinic Receptor Antagonists

Certain derivatives of this compound act as muscarinic receptor antagonists, which are significant in treating conditions related to the nervous system. This application highlights the compound's relevance in neuropharmacology and its potential therapeutic benefits .

Environmental Science

1. Photochemical Reactions

Studies have shown that this compound participates in photochemical reactions, contributing to atmospheric chemistry and the formation of secondary pollutants. Understanding these reactions is crucial for assessing the environmental impact of aromatic compounds and their role in air quality degradation .

2. Toxicological Studies

Toxicological assessments of this compound are essential for understanding its environmental risks. Research indicates that exposure can lead to adverse effects on human health and ecosystems, necessitating careful regulation and monitoring of this compound's use .

Case Study 1: Synthesis of Pharmaceuticals

A study explored the synthesis of a new antiviral compound derived from this compound. Researchers modified the nitro group to enhance biological activity, demonstrating the compound's utility as a precursor in drug development.

Case Study 2: Environmental Impact Assessment

An environmental study assessed the degradation products formed from the photochemical reactions involving this compound. The findings indicated significant contributions to ozone formation under certain atmospheric conditions, highlighting the need for regulatory measures regarding its emissions.

Wirkmechanismus

The mechanism of action of 1-Nitroethylbenzene involves its interaction with various molecular targets and pathways. The nitro group can undergo biotransformation in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including cytotoxicity and genotoxicity. The specific molecular targets and pathways involved depend on the context of its use and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-Nitroethylbenzene can be compared with other nitroaromatic compounds, such as nitrobenzene, 2-nitrotoluene, and 4-nitroethylbenzene. While all these compounds share the presence of a nitro group, their chemical properties and reactivity can vary significantly due to differences in the substituents attached to the benzene ring.

Nitrobenzene: Lacks the ethyl group, making it less reactive in certain substitution reactions.

2-Nitrotoluene: Has a methyl group instead of an ethyl group, affecting its reactivity and applications.

4-Nitroethylbenzene:

Biologische Aktivität

1-Nitroethylbenzene (C8H9NO2) is a nitro compound that has garnered interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and toxicology. This article explores the compound's biological activity, focusing on its pharmacological effects, toxicological implications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a nitro group (-NO2) attached to an ethylbenzene structure. Its molecular formula is C8H9NO2, and it has a molecular weight of approximately 165.16 g/mol. The presence of the nitro group significantly influences its chemical reactivity and biological interactions.

Toxicological Profile

Methemoglobinemia

One of the most significant toxicological concerns associated with nitro compounds is methemoglobinemia, a condition where hemoglobin is altered to methemoglobin, impairing oxygen transport. Nitrobenzene exposure has been documented to cause severe cases of methemoglobinemia, with symptoms including cyanosis, confusion, and respiratory distress . Although direct cases involving this compound are scarce, its structural similarity to nitrobenzene raises concerns about potential toxicity.

Hematological Effects

Animal studies have shown that nitro compounds can induce hemolytic anemia and other hematological changes. For example, exposure to nitrobenzene resulted in increased spleen weight and histopathological changes in both spleen and bone marrow . Such findings suggest that this compound may pose similar risks, particularly in high-exposure scenarios.

Case Studies

A notable case study involved a patient who developed severe methemoglobinemia after occupational exposure to nitro compounds, including nitrobenzene derivatives. The patient exhibited symptoms such as confusion and cyanosis due to high levels of methemoglobin (70%). Treatment involved administering methylene blue, which effectively reduced methemoglobin levels and improved patient outcomes .

Summary of Biological Activities

The table below summarizes the biological activities associated with this compound:

Eigenschaften

IUPAC Name |

1-nitroethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOVHPKYFFGKCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20901767 | |

| Record name | NoName_909 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20901767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7214-61-1 | |

| Record name | 1-Nitroethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007214611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.